2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene

Description

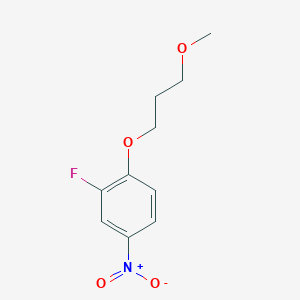

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene (CAS: 1233953-01-9) is a nitroaromatic compound featuring a fluorine atom at the 2-position, a nitro group at the 4-position, and a 3-methoxypropoxy substituent at the 1-position of the benzene ring. Its molecular formula is C₁₀H₁₂FNO₄ (molecular weight: 229.21 g/mol) . The 3-methoxypropoxy chain introduces both ether and alkoxy functionalities, which influence solubility, steric bulk, and electronic properties. This compound is typically stored at room temperature and carries safety warnings for skin, eye, and respiratory irritation (H315, H319, H335) .

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-(3-methoxypropoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4/c1-15-5-2-6-16-10-4-3-8(12(13)14)7-9(10)11/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZHDXKZGUATPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 2-Fluoro-1-(3-methoxypropoxy)benzene, which can be achieved by treating the compound with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Oxidation: The methoxypropoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Reduction: 2-Fluoro-1-(3-methoxypropoxy)-4-aminobenzene.

Substitution: 2-Methoxy-1-(3-methoxypropoxy)-4-nitrobenzene.

Oxidation: 2-Fluoro-1-(3-carboxypropoxy)-4-nitrobenzene.

Scientific Research Applications

2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom and methoxypropoxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The 3-methoxypropoxy group contributes to a higher molecular weight (229.21 g/mol) compared to analogs with shorter chains (e.g., isobutoxy: 213.21 g/mol) or simpler substituents (e.g., methoxymethyl: 185.15 g/mol) .

- Sulfonyl-containing derivatives (e.g., methylsulfonyl) exhibit lower molecular weights due to the absence of extended alkoxy chains .

Electronic and Steric Influence: The 3-methoxypropoxy group provides moderate electron-withdrawing effects via the ether oxygen, whereas methylsulfonyl groups (stronger electron-withdrawing) enhance reactivity in electrophilic substitutions .

Safety Profiles :

- Both the target compound and 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene share identical hazard profiles (H315, H319, H335), likely due to the combined effects of nitro and electron-withdrawing groups enhancing irritancy .

Reactivity Trends

- Electrophilic Substitution : The nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to the nitro group. Electron-withdrawing substituents (e.g., -SO₂CH₃) further reduce reactivity compared to alkoxy groups .

- Nucleophilic Aromatic Substitution : Fluorine at the 2-position enhances susceptibility to nucleophilic displacement, particularly under basic conditions. Methoxypropoxy groups may stabilize intermediates via hydrogen bonding .

Q & A

Q. What are the typical synthetic routes for preparing 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Williamson ether synthesis. For NAS, a fluorinated nitrobenzene derivative (e.g., 2-fluoro-4-nitrobenzene) reacts with 3-methoxypropanol under basic conditions (e.g., K₂CO₃ or NaH) to introduce the 3-methoxypropoxy group. Alternatively, the Williamson method involves reacting a fluoronitrobenzene halide (e.g., 1-chloro-2-fluoro-4-nitrobenzene) with a sodium alkoxide of 3-methoxypropanol. Reaction monitoring via TLC and purification by column chromatography are critical to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR to confirm methoxypropoxy and aromatic proton environments; ¹⁹F NMR to verify the fluorine substituent.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺).

- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).

Cross-referencing with crystallographic data from analogous nitroaromatic ethers (e.g., COD entry 7100476) can support structural assignments .

Advanced Research Questions

Q. What factors influence the regioselectivity of reactions involving this compound?

- Methodological Answer : The nitro (-NO₂) and methoxypropoxy (-OCH₂CH₂CH₂OCH₃) groups are strong electron-withdrawing and electron-donating substituents, respectively. Computational methods (e.g., DFT calculations) can predict reactivity:

- Nitro groups direct electrophiles to meta/para positions relative to themselves.

- Methoxypropoxy groups activate ortho/para positions.

Experimental validation via competitive reactions (e.g., bromination or nitration) followed by HPLC or GC-MS analysis can identify dominant products. Reference studies on similar systems (e.g., 1-(4-methoxyphenoxy)-4-nitrobenzene) provide comparative insights .

Q. How does the stability of this compound vary under thermal or photolytic conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : Thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C).

- Photolytic Testing : UV-Vis irradiation (254–365 nm) in solvents (e.g., acetonitrile) with HPLC monitoring for nitro group reduction or ether cleavage.

- Kinetic Studies : Arrhenius plots to determine activation energy for degradation.

Safety protocols from nitrobenzene analogs (e.g., handling explosive byproducts) must be followed, as outlined in .

Q. What strategies mitigate challenges in functionalizing this compound for downstream applications?

- Methodological Answer :

- Protection/Deprotection : Temporarily reduce the nitro group to NH₂ (e.g., using H₂/Pd-C) for functionalization, then re-oxidize.

- Transition Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the fluorine position requires careful ligand selection (e.g., SPhos) to avoid ether bond cleavage.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility, while additives like crown ethers stabilize intermediates. Case studies on fluorinated nitroarenes (e.g., 2-fluoro-1-(4-nitrophenyl)ethanol) provide benchmarks .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reactivity of nitro-fluoro-aromatic ethers?

- Methodological Answer :

- Systematic Replication : Reproduce literature protocols (e.g., Santa Cruz Biotechnology’s antibody labeling methods) while controlling variables (solvent purity, catalyst batch).

- Advanced Characterization : Use X-ray crystallography (if crystals are obtainable) or dynamic NMR to resolve structural ambiguities.

- Meta-Analysis : Compare data from authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies (e.g., crystallography in COD 7100476) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.